REACTION_CXSMILES
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[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5].[CH3:11][C:12]1[CH:22]=[CH:21][CH:20]=[CH:19][C:13]=1[C:14]([N:16]=[C:17]=[S:18])=[O:15]>CCOCC>[NH2:6][C:4]([C:3]1[CH:7]=[CH:8][CH:9]=[CH:10][C:2]=1[NH:1][C:17](=[S:18])[NH:16][C:14](=[O:15])[C:13]1[CH:19]=[CH:20][CH:21]=[CH:22][C:12]=1[CH3:11])=[O:5]
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Name
|
|
Quantity
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4.9 g
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Type
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reactant
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Smiles
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NC1=C(C(=O)N)C=CC=C1
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Name
|
|
Quantity
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200 mL
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Type
|
solvent
|
Smiles
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CCOCC
|
Name
|
|
Quantity
|
6.67 g
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Type
|
reactant
|
Smiles
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CC1=C(C(=O)N=C=S)C=CC=C1
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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CCOCC
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added dropwise
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Type
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CUSTOM
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Details
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the solid was collected
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Name
|
|
Type
|
product
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Smiles
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NC(=O)C1=C(C=CC=C1)NC(NC(C1=C(C=CC=C1)C)=O)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.8% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |